Propargyl-PEG5-amine

説明

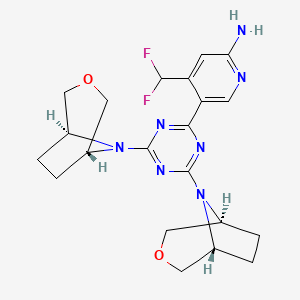

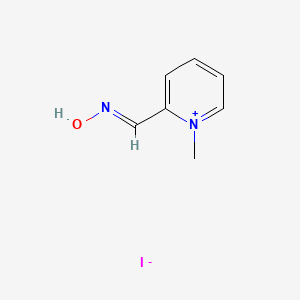

Propargyl-PEG5-amine is a compound with a molecular weight of 275.35 . It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This compound is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Molecular Structure Analysis

The molecular structure of Propargyl-PEG5-amine is represented by the linear formula C13H25NO5 . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Chemical Reactions Analysis

Propargyl-PEG5-amine is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .

Physical And Chemical Properties Analysis

Propargyl-PEG5-amine has a molecular weight of 275.35 . It is a liquid that appears colorless to light yellow . The compound is stored at -20°C and protected from light .

科学的研究の応用

-

Synthesis of Propargyl Derivatives

- Field : Organic Chemistry

- Application : The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . Propargyl-PEG5-amine could potentially be used as one such building block.

- Method : The synthesis of propargyl derivatives involves the use of propargylation agents. The propargyl group can be introduced directly or as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

- Results : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

-

Preparation of Propargyl Amines

- Field : Organic Chemistry

- Application : Propargyl-PEG5-amine can be used in the synthesis of propargyl amines, which have potential biological activity .

- Method : The synthesis of propargyl amines involves a three-component coupling reaction between an aldehyde, an alkyne, and an amine .

- Results : Recent advances have enabled the efficient and selective synthesis of diverse propargyl amines .

-

Click Chemistry

- Field : Bioconjugation

- Application : Propargyl-PEG5-amine is commonly used as a Click Chemistry reagent for copper-catalyzed reactions with azides .

- Method : The amine moiety of Propargyl-PEG5-amine reacts with carboxylic acids, activated NHS esters, and other carbonyl compounds .

- Results : The PEG spacer in Propargyl-PEG5-amine helps improve the water solubility of the molecule in aqueous media .

-

Neurodegenerative Disorders Treatment

- Field : Medicinal Chemistry

- Application : Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

- Method : The synthesis of these derivatives involves a three-component coupling reaction between an aldehyde, an alkyne, and an amine .

- Results : These compounds have shown potential in the treatment of neurodegenerative disorders .

-

Green Synthesis

- Field : Green Chemistry

- Application : Propargyl-PEG5-amine can be used in the green synthesis of propargylamines via A3 and KA2 coupling reactions .

- Method : This involves a solvent-free synthetic approach .

- Results : This method provides a more environmentally friendly approach to the synthesis of propargylamines .

- Post-Ugi Transformations

- Field : Organic Chemistry

- Application : Propargyl amines, including Propargyl-PEG5-amine, can be used in the Ugi reaction, a multicomponent reaction that allows diversity-oriented synthesis . Post-Ugi alkyne activation has the potential to generate biologically interesting carbo- and hetero-cyclic systems .

- Method : The Ugi reaction involves an amine, an aldehyde, an isocyanide, and an acid reacted together to form a bis-amide product . Propargyl amines work wonderfully as an amine component in the Ugi reaction .

- Results : The application of propargyl amines in the Ugi reaction has been discussed with a focus on post-Ugi transformations .

Safety And Hazards

将来の方向性

The propargyl group, such as in Propargyl-PEG5-amine, is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that the future directions of Propargyl-PEG5-amine and similar compounds lie in the exploration of these new synthetic pathways and applications.

特性

IUPAC Name |

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBTXXAWMPTQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)